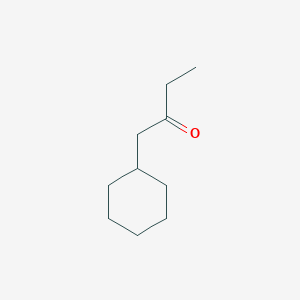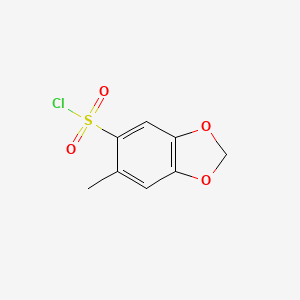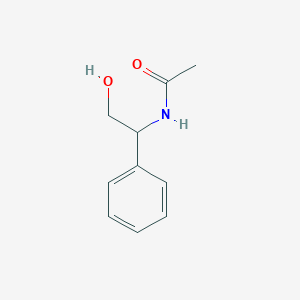
4-(3-Methoxyphenyl)butanoic acid
Übersicht
Beschreibung
4-(3-Methoxyphenyl)butanoic acid is a chemical compound with the molecular formula C11H14O3 . It is also known as Benzenebutanoic acid, 4-methoxy- .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-[(3-methoxyphenyl)carbamoyl]butanoic acid involved the dissolution of 3-Methoxy aniline and glutaric anhydride separately in about 10–15 mL analytical grade diethyl ether. The two solutions were then slowly mixed and stirred at room temperature until the appearance of a light-brown precipitate .Molecular Structure Analysis
The molecular structure of 4-(3-Methoxyphenyl)butanoic acid can be viewed using Java or Javascript . A detailed analysis of the crystal structure of a similar compound, 4-[(3-methoxyphenyl)carbamoyl]butanoic acid, has been reported .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(3-Methoxyphenyl)butanoic acid, focusing on six unique applications:
Neuroprotective Agents
4-(3-Methoxyphenyl)butanoic acid has shown potential as a neuroprotective agent. It acts as a chemical chaperone, helping to ameliorate unfolded proteins and suppress their aggregation. This property is particularly beneficial in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s, where protein misfolding and aggregation are key pathological features . By reducing endoplasmic reticulum stress and protecting neuronal cells from death, this compound could be a promising candidate for therapeutic development in neurodegenerative conditions .
Histone Deacetylase Inhibition
This compound also exhibits inhibitory activity against histone deacetylases (HDACs). HDAC inhibitors are of significant interest in cancer research and treatment because they can induce cell cycle arrest, differentiation, and apoptosis in cancer cells . The ability of 4-(3-Methoxyphenyl)butanoic acid to inhibit HDACs suggests its potential use in developing new anticancer therapies, particularly for cancers that are resistant to conventional treatments.
Anti-inflammatory Properties
Research has indicated that derivatives of 4-(3-Methoxyphenyl)butanoic acid possess anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease . By targeting specific inflammatory mediators, these derivatives could help reduce inflammation and alleviate symptoms in affected patients.
Antioxidant Activity
The methoxy group in 4-(3-Methoxyphenyl)butanoic acid contributes to its antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is implicated in various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer . The antioxidant activity of this compound can help neutralize free radicals, thereby preventing cellular damage and contributing to overall health maintenance.
Metabolic Disorders
4-(3-Methoxyphenyl)butanoic acid has been explored for its potential in treating metabolic disorders. Its ability to modulate lipid metabolism and improve insulin sensitivity makes it a candidate for managing conditions such as obesity and type 2 diabetes . By influencing metabolic pathways, this compound could help regulate blood sugar levels and reduce the risk of complications associated with metabolic diseases.
Antimicrobial Activity
Some studies have investigated the antimicrobial properties of 4-(3-Methoxyphenyl)butanoic acid and its derivatives. These compounds have shown efficacy against various bacterial and fungal pathogens, suggesting their potential use as antimicrobial agents . This application is particularly relevant in the context of increasing antibiotic resistance, where new antimicrobial compounds are urgently needed.
Safety and Hazards
The safety data sheet for a similar compound, Butanoic acid (Natural), suggests precautions such as keeping away from heat, sparks, open flames, and hot surfaces, not breathing vapor/spray, washing contaminated skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
4-(3-methoxyphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-14-10-6-2-4-9(8-10)5-3-7-11(12)13/h2,4,6,8H,3,5,7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNAQBXAGBAWEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30301971 | |
| Record name | 4-(3-methoxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)butanoic acid | |
CAS RN |
24743-11-1 | |
| Record name | NSC147640 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147640 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3-methoxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



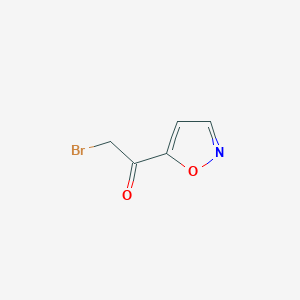



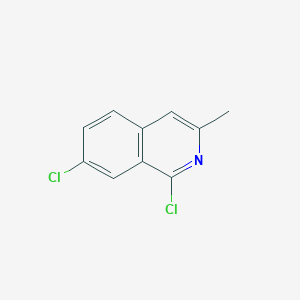
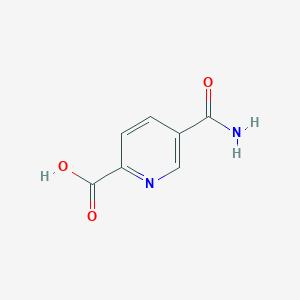
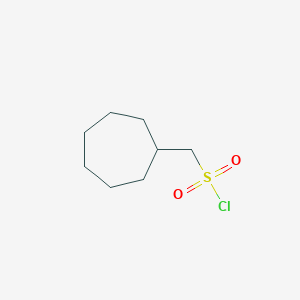
![7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3381497.png)

